6-methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine
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Overview
Description
6-methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine is a useful research compound. Its molecular formula is C27H27N5O3S and its molecular weight is 501.61. The purity is usually 95%.
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Scientific Research Applications
Novel Sulfonated Nanofiltration Membranes
Researchers have synthesized novel sulfonated aromatic diamine monomers, including sulfonated piperazine derivatives, to prepare thin-film composite nanofiltration membranes for the treatment of dye solutions. These membranes showed improved water flux due to enhanced surface hydrophilicity, without compromising the rejection of dyes. This development is significant for environmental applications, particularly in water purification technologies (Yang Liu et al., 2012).
Synthesis of Pyrimidine-Piperazine Conjugates
A study on the synthesis of substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles demonstrated their potential as cytotoxic agents against human breast cancer cell lines. These compounds, derived from piperazine, showed promising anti-proliferative activities, indicating their potential in cancer research and therapy (I. Parveen et al., 2017).
Development of Anion Exchange Membranes
A novel synthesis approach for anion exchange membranes based on poly(aryl ether sulfone)s bearing piperidinium moieties was reported. These membranes exhibit high ion conductivity and good thermal stability, making them suitable for various applications in fuel cells and other electrochemical devices (Fen Wang et al., 2019).
Atypical Antipsychotic Agents
Research on (piperazin-1-yl-phenyl)-arylsulfonamides identified compounds with high affinities for 5-HT(2C) and 5-HT(6) receptors, suggesting their potential as atypical antipsychotic agents. This highlights the therapeutic applications of piperazine derivatives in treating psychiatric disorders (C. Park et al., 2010).
Antimicrobial and Anti-inflammatory Activities
A study on the synthesis of novel methylpyrimidine sulfonyl piperazines reported their potent pharmacological activities, including antibacterial, anthelmintic, and anti-inflammatory effects. These findings suggest the potential of these compounds in developing new therapeutic agents (N. R. Mohan et al., 2014).
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . They have shown promising results in human microglia and neuronal cell models .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound might interact with its targets to modulate these biochemical markers.
Biochemical Pathways
The compound appears to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . Inhibition of these pathways could lead to reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound might have a role in modulating cellular stress responses and inflammation.
Pharmacokinetics
It’s worth noting that the piperazine moiety, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The compound appears to have promising neuroprotective and anti-inflammatory properties . It has shown to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound might have a role in protecting neuronal cells from stress and inflammation.
Properties
IUPAC Name |
6-methyl-2-[4-(4-phenoxyphenyl)sulfonylpiperazin-1-yl]-N-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3S/c1-21-20-26(29-22-8-4-2-5-9-22)30-27(28-21)31-16-18-32(19-17-31)36(33,34)25-14-12-24(13-15-25)35-23-10-6-3-7-11-23/h2-15,20H,16-19H2,1H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMKCFOCEVFSRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.